Alpibectir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpibectir involves multiple steps, including the fluorination of specific sites within the molecule. The preparation methods utilize advanced techniques such as nuclear magnetic resonance and high-resolution mass spectrometry to ensure the precise detection and quantification of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using ultra-high performance liquid chromatography tandem mass spectrometry. This method allows for the efficient detection and quantification of drug-related material without the use of radiolabeled drugs .

Chemical Reactions Analysis

Types of Reactions: Alpibectir undergoes extensive hydrolysis of its central amide moiety. The hydrolytic products include N-dealkylated amine and trifluorobutyric acid, which further undergo biotransformations to form carbamoyl glucuronide conjugate and trifluoroacetic acid .

Common Reagents and Conditions: The reactions involving this compound are typically carried out under conditions that favor hydrolysis and subsequent biotransformations. Common reagents include fluorinated compounds and enzymes that facilitate the breakdown of the central amide moiety .

Major Products Formed: The major products formed from the reactions of this compound include trifluorobutyric acid, carbamoyl glucuronide conjugate, and trifluoroacetic acid .

Scientific Research Applications

Alpibectir has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed as an oral treatment for pulmonary tuberculosis, especially in combination with ethionamide or prothionamide. The compound enhances the efficacy of these drugs and reduces the emergence of resistance, making it a valuable addition to the treatment of multi-drug resistant tuberculosis .

Mechanism of Action

Alpibectir acts on bacterial transcriptional regulators, stimulating novel bioactivation pathways for ethionamide. This results in an increase in ethionamide efficacy while simultaneously overcoming resistance. The compound targets the transcription regulator VirS, which is a novel approach in the treatment of tuberculosis .

Comparison with Similar Compounds

Similar Compounds:

- Ethionamide

- Prothionamide

- Isoniazid

Uniqueness: Alpibectir is unique in its ability to enhance the efficacy of ethionamide and overcome resistance through a novel mechanism of action targeting bacterial transcriptional regulators. This sets it apart from other similar compounds, making it a promising candidate for the treatment of multi-drug resistant tuberculosis .

Properties

CAS No. |

2285440-39-1 |

|---|---|

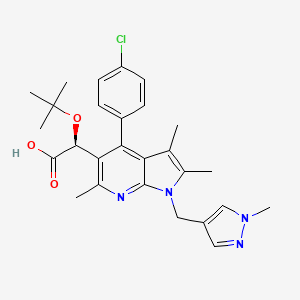

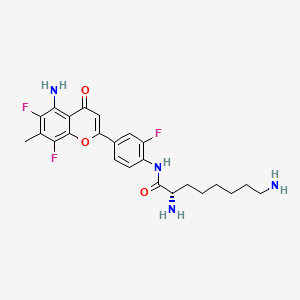

Molecular Formula |

C12H14F6N2O2 |

Molecular Weight |

332.24 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one |

InChI |

InChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2 |

InChI Key |

ZEAVKHMQTZBUND-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)

![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)

![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)